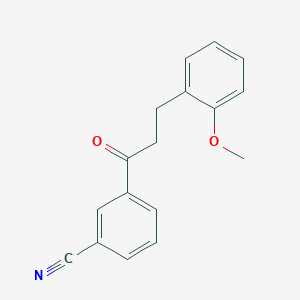
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-3,4',5'-trifluoropropiophenone (3-MTP-TFPP) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a trifluorinated analogue of the parent compound 3-(4-methoxyphenyl)-3,4'-difluoropropiophenone (3-MTP-DFPP), and has a slightly different structure and properties. 3-MTP-TFPP has been investigated for its potential applications in organic synthesis, medicinal chemistry, and drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions in Organic Chemistry
Research has explored the synthesis and reactions of various compounds related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone. For instance, Pimenova et al. (2003) investigated the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions with various compounds, demonstrating the potential for creating diverse organic structures (Pimenova, Krasnych, Goun, & Miles, 2003).
Photochemistry
Raimer and Lindel (2013) explored the photoactivation of a compound closely related to this compound, highlighting its utility in photochemical processes such as Friedel-Crafts alkylations (Raimer & Lindel, 2013).
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) discussed the application of related compounds as fluorescent probes for sensing pH and metal cations, pointing to the potential use of these compounds in chemical sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Analytical Chemistry
In analytical chemistry, Izquierdo and Carrasco (1984) described the use of a related compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, for the selective spectrophotometric determination of nickel in various materials (Izquierdo & Carrasco, 1984).
Antitumor Agents
Greene et al. (2016) synthesized a series of compounds including derivatives of this compound, revealing their potent antiproliferative properties and potential as antitumor agents (Greene et al., 2016).
Corrosion Inhibition
Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to this compound, in corrosion inhibition of mild steel, demonstrating its effectiveness in protecting metals in acidic environments (Bentiss et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNRRZOTZSDNRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644299 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-46-0 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














